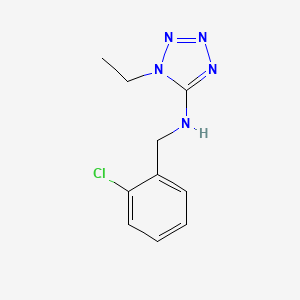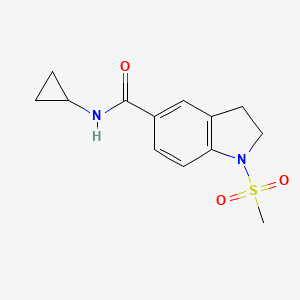![molecular formula C17H14N2O2S2 B4419193 N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide](/img/structure/B4419193.png)
N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide
Übersicht
Beschreibung
N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. BTK is a key mediator of B-cell activation, proliferation, and survival, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.
Wirkmechanismus
N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide exerts its pharmacological effects through the inhibition of BTK, which is a critical mediator of B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to its cognate antigen, leading to downstream signaling events that promote B-cell activation, proliferation, and survival. Inhibition of BTK by this compound results in the suppression of these signaling events, leading to the inhibition of B-cell function and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on BTK, leading to the suppression of B-cell activation and proliferation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, further highlighting its potential as a therapeutic agent. This compound has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide is its high potency and selectivity for BTK, which makes it an attractive tool for studying B-cell receptor signaling and function. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the high cost of this compound may also be a limiting factor for some researchers.
Zukünftige Richtungen
There are several potential future directions for the development and use of N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide. One area of interest is the potential use of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy, to enhance its anti-tumor effects. Another potential future direction is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, is an area of active investigation.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide has been the subject of numerous preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the suppression of B-cell activation and proliferation. In addition, this compound has demonstrated efficacy in animal models of B-cell malignancies, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
N-[[4-(thiophene-2-carbonylamino)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(14-3-1-9-22-14)18-11-12-5-7-13(8-6-12)19-17(21)15-4-2-10-23-15/h1-10H,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHJELOCGNSCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419111.png)


![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419137.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419150.png)
![6-(4-methoxybenzyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4419152.png)
![4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4419160.png)
![N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419166.png)
![N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide](/img/structure/B4419170.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419172.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B4419173.png)
![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4419177.png)

![4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)